N-(3-bromophenyl)piperidin-4-amine dihydrochloride molecular structure
N-(3-bromophenyl)piperidin-4-amine dihydrochloride molecular structure
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3-bromophenyl)piperidin-4-amine Dihydrochloride
Executive Summary & Structural Architecture
N-(3-bromophenyl)piperidin-4-amine dihydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).[1] Its structure features a piperidine ring linked via a secondary amine to a 3-bromophenyl moiety.[1]
This molecule is defined by its dual-functional handles :
-
The Secondary Amine (Piperidine N1): A high-basicity nucleophile (
) ready for alkylation, reductive amination, or amide coupling.[1] -
The Aryl Bromide (C3'-Br): An electrophilic handle positioned for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Critical Isomer Distinction: Researchers must distinguish this compound (N-linked) from its C-linked isomer, 4-(3-bromophenyl)piperidine.[1] The N-linked structure provides a flexible amine bridge, significantly altering the vector of the attached pharmacophores compared to the rigid C-C bond of the isomer.
Table 1: Physicochemical Core Data
| Property | Specification |
| Chemical Name | N-(3-bromophenyl)piperidin-4-amine dihydrochloride |
| Free Base CAS | 1183034-41-4 |
| Molecular Formula | |
| Molecular Weight | 328.08 g/mol (Salt); 255.16 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, DMSO; Low: |
| Stoichiometry | 1:2 (Amine:HCl) - Stabilizes both the piperidine and aniline nitrogens |
Synthetic Methodology (The "How")
The synthesis of this compound relies on a robust Reductive Amination strategy followed by Acidolytic Deprotection . This route is preferred over direct nucleophilic aromatic substitution (
Step 1: Reductive Amination (The Coupling)
Rationale: We use Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike Sodium Cyanoborohydride (
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)[1]
-
3-Bromoaniline (1.05 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Protocol:
-
Imine Formation: In a dry round-bottom flask under
, dissolve N-Boc-4-piperidone and 3-Bromoaniline in DCE ( ). Add AcOH. Stir at Room Temperature (RT) for 2 hours to facilitate imine formation.[1] -
Reduction: Cool the mixture to
. Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm).[1] -
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM ( ).[1][2] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: The intermediate (N-Boc-protected amine) is often an oil.[1] Purify via flash column chromatography (
, 0-30% EtOAc in Hexanes) to remove unreacted aniline.
Step 2: Deprotection & Salt Formation
Rationale: Using HCl in Dioxane provides a controlled anhydrous environment, precipitating the product directly as the dihydrochloride salt, which simplifies isolation.[1]
Protocol:
-
Dissolve the purified N-Boc intermediate in 1,4-Dioxane (
). -
Add
HCl in Dioxane (5-10 equiv) dropwise at . -
Stir at RT for 2–4 hours. A white precipitate should form.[1]
-
Isolation: Dilute with
(Diethyl Ether) to maximize precipitation. Filter the solid under (hygroscopic).[1] -
Washing: Wash the filter cake with anhydrous
to remove residual Boc-byproducts.[1] -
Drying: Dry in a vacuum oven at
for 12 hours.
Visualization: Synthetic Pathway & Utility
The following diagram illustrates the synthesis and the divergent functionalization opportunities this scaffold presents.
Caption: Figure 1. Convergent synthesis of the target scaffold and its divergent utility in medicinal chemistry optimization.
Analytical Characterization (Self-Validating)
To validate the identity of the synthesized salt, compare experimental data against these expected spectral signatures.
NMR (400 MHz, or )
The spectrum should show distinct regions for the piperidine ring and the aromatic system.[1]
-
Aromatic Region (6.8 – 7.5 ppm):
-
Piperidine Region (1.5 – 3.5 ppm):
Mass Spectrometry (LC-MS)
-
ESI+: Major peak at
.[1] -
Isotope Pattern: A distinct 1:1 doublet ratio (M and M+2) confirming the presence of a single Bromine atom.[1]
Functional Utility in Drug Design
This scaffold serves as a "privileged structure" in two specific domains:
-
Kinase Inhibitor Design: The 3-bromo group is a perfect substrate for Suzuki-Miyaura coupling to attach heteroaryl groups (e.g., pyridine, pyrazole).[1] This mimics the "hinge-binding" region of many ATP-competitive inhibitors.[1] The piperidine tail often extends into the solvent-exposed region of the kinase pocket, improving solubility.
-
GPCR Ligands (Chemokine/Opioid Receptors): The 4-amino-piperidine core is structurally homologous to the fentanyl and carfentanil scaffolds.[1] While the 3-bromo substitution alters the pharmacology, this scaffold is frequently used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of GPCRs via the aromatic ring, while the piperidine nitrogen is alkylated with phenethyl or similar chains.[1]
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Handling: The dihydrochloride salt is hygroscopic . Store under inert atmosphere (Argon/Nitrogen) at
for long-term stability. -
Free Base Conversion: If the free base is required for a reaction (e.g., a nucleophilic substitution sensitive to acid), dissolve the salt in water, adjust pH to >10 with
, and extract with DCM.[1]
References
-
BioFount. (2024).[1] Product Data Sheet: N-(3-Bromophenyl)piperidin-4-amine (CAS 1183034-41-4).[1] Retrieved from [1]
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for STAB reduction).
-
Vandoyen, J., et al. (2015).[1] "Fentanyl Synthesis Using N-BOC-4-Piperidinone." DTIC Technical Report. Retrieved from (Protocol adaptation for 4-anilinopiperidine synthesis).[1]
-
PubChem. (2025).[1][3] Compound Summary: N-(3-bromophenyl)piperidin-4-amine dihydrochloride.[1][4] Retrieved from [1]
Sources
- 1. 871026-44-7 | N-(2-(4-((3-Chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide - AiFChem [aifchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Tak-285 | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-(3-bromophenyl)piperidin-4-amine dihydrochloride (C11H15BrN2) [pubchemlite.lcsb.uni.lu]
